molecular formula C4H9Cl2N5O B581497 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride CAS No. 1236162-31-4

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

Cat. No. B581497
M. Wt: 214.05
InChI Key: SXJUKKCZXYUJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride” likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two amino groups (-NH2), one of which is attached to a methylene group (-CH2-) .


Molecular Structure Analysis

The molecular structure of this compound would be based on the triazine ring, with the various functional groups attached at the 3 and 6 positions. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution. The presence of the amino groups could also allow for reactions such as acylation or alkylation .

Scientific Research Applications

  • Asymmetric Induction in Chemical Reactions : 3-Aryl-1,2,4-triazin-5(4H)-ones, including compounds similar to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", have been used in reactions with C-nucleophiles. These reactions, in the presence of N-protected amino acids, lead to high diastereomeric excess, demonstrating the potential for asymmetric induction in organic synthesis (Egorov et al., 2006).

  • Antiviral Properties : Certain 1,2,4-triazine derivatives have shown cytotoxic and antiviral actions against viruses like the vaccinia virus. This suggests potential applications in developing antiviral agents (Rusinov et al., 2012).

  • Facile Synthesis of Novel Derivatives : 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, a compound similar to the one , has been used as a building block for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives. This highlights the versatility of such compounds in synthesizing a variety of heterocyclic compounds (Vahedi et al., 2010).

  • Biological Activity of Derivatives : Derivatives of 1,2,4-triazinones, like 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and shown to possess antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Holla et al., 1998).

  • Herbicide Research : A triazine derivative, structurally analogous to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", was found to inhibit the cell-wall lignification process catalysed by peroxidase from lupin, indicating potential use in herbicide research (Muñoz et al., 1990).

  • Synthesis of Novel Fluorine Substituted α-Aminophosphonic Acids : Fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized. These novel compounds have demonstrated promising antioxidant activities, suggesting applications in medicinal chemistry (Makki et al., 2018).

  • Larvicidal and Antimicrobial Activities : Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial properties and mosquito larvicidal activity. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the biological activity of many triazine derivatives, it could be of interest in fields such as medicinal chemistry or agrochemical development .

properties

IUPAC Name

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUKKCZXYUJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(NC1=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

Citations

For This Compound
2
Citations
DS Werner, H Dong, M Kadalbajoo, RS Laufer… - Tetrahedron …, 2010 - Elsevier
The preparation of 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, exemplified by 5-[3-(benzyloxy)phenyl]-7-cyclobutylimidazo[5,1-f][1,2,4]triazin-4-amine, was developed through …
Number of citations: 8 www.sciencedirect.com
MA Gouda - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
The biological and medicinal properties of imidazo[5,1‐f][1,2,4]triazin‐4(3H)‐ones and its analogues have prompted enormous research aimed at developing synthetic routes to these …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.